molecular formula C22H23N3O4S B2825032 1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862763-73-3

1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2825032
CAS No.: 862763-73-3
M. Wt: 425.5
InChI Key: ONJZINZBZPBILO-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a benzenesulfonyl group and at position 2 with a 3-methylphenyl moiety. The oxazole ring is linked to a piperidine-4-carboxamide group, which may enhance hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-6-5-7-17(14-15)20-24-21(30(27,28)18-8-3-2-4-9-18)22(29-20)25-12-10-16(11-13-25)19(23)26/h2-9,14,16H,10-13H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJZINZBZPBILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.

    Coupling Reactions: The final step involves coupling the oxazole and piperidine rings, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole or piperidine rings.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Oxazole Substituents (Position 2/4) Piperidine Substituent Molecular Weight Key Properties/Activities References
Target Compound 2: 3-methylphenyl; 4: benzenesulfonyl 4-carboxamide ~463.5 (calc.) Potential sulfonamide-mediated bioactivity
1-[4-Cyano-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide 2: 4-fluorophenyl; 4: cyano 4-carboxamide ~369.4 (calc.) Enhanced polarity (cyano); fluorophenyl may improve metabolic stability
1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine 2: 4-chlorophenyl; 4: benzenesulfonyl 4-phenylpiperazine 479.98 Piperazine may alter pharmacokinetics; chlorophenyl increases lipophilicity
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide 2: 4-(dimethylsulfamoyl)phenyl; 4: cyano 4-carboxamide ~473.5 (calc.) Sulfamoyl group could modulate target selectivity vs. benzenesulfonyl
1-{[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid 2: 4-ethylphenyl; 4: methyl 4-carboxylic acid (not amide) ~358.4 (calc.) Carboxylic acid may reduce cell permeability vs. carboxamide
1-[4-(Diethoxyphosphoryl)-2-methyl-1,3-oxazol-5-yl]piperidine-4-carboxylic acid (sodium salt) 2: methyl; 4: diethoxyphosphoryl 4-carboxylic acid (salt) ~381.3 (calc.) Phosphoryl group increases hydrophilicity; sodium salt improves solubility

Key Structural Differences and Implications

Substituents on the Oxazole Ring: Position 2: The target compound’s 3-methylphenyl group balances lipophilicity and steric effects, whereas analogs with 4-fluorophenyl (electron-withdrawing) or 4-chlorophenyl (halogenated) groups may exhibit altered binding affinities . Position 4: The benzenesulfonyl group in the target compound contrasts with cyano (polar, smaller) or diethoxyphosphoryl (charged, bulkier) groups in analogs, impacting electronic properties and solubility .

Piperidine Modifications: The 4-carboxamide group in the target compound supports hydrogen bonding, while carboxylic acid derivatives (e.g., ) may ionize at physiological pH, reducing membrane permeability .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog () 4-Chlorophenyl Analog ()
LogP (Predicted) ~3.2 ~2.1 ~3.8
Hydrogen Bond Donors 2 2 1
Molecular Weight ~463.5 ~369.4 ~479.98

Biological Activity

The compound 1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic derivative that combines the pharmacological properties of piperidine and oxazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of approximately 370.47 g/mol. Its structure features a piperidine ring, an oxazole moiety, and a benzenesulfonyl group, which contribute to its solubility and biological activity.

PropertyValue
Molecular FormulaC20H22N2O3S
Molecular Weight370.47 g/mol
LogP4.5998
Polar Surface Area58.273 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antibacterial Activity

Recent studies indicate that compounds similar to This compound exhibit significant antibacterial properties. For instance, a series of synthesized oxazole derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

In a comparative study, the compound's effectiveness was evaluated against several strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds with similar structures showed strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound was found to exhibit significant urease inhibition, which is beneficial in managing urinary tract infections and related disorders.

The IC50 values for some active derivatives were reported as follows:

Compound IDIC50 Value (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001

The biological activity of this compound can be attributed to its ability to bind effectively with target proteins. Docking studies suggest that the oxazole moiety facilitates interactions with amino acids in the active sites of enzymes and bacterial proteins, enhancing its pharmacological effectiveness .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to This compound :

  • Anticancer Properties : Research has indicated that similar compounds possess anticancer activities by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : The inhibition of AChE suggests potential use in neurodegenerative disease management .

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